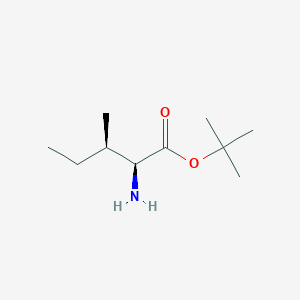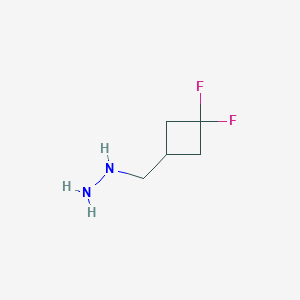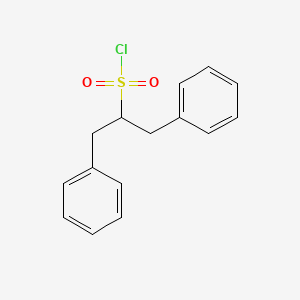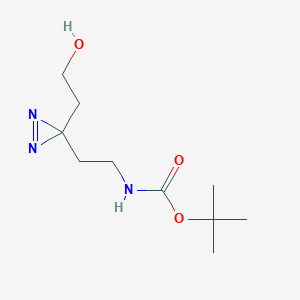
tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular binding sites due to its ability to form covalent bonds with target molecules upon activation by ultraviolet light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of the diazirine intermediate with an appropriate hydroxyethylating agent.
Carbamate formation: The final step involves the reaction of the hydroxyethyl diazirine intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in photoaffinity labeling to study molecular interactions.
- Acts as a probe in the identification of binding sites on proteins.
Biology:
- Helps in mapping protein-protein interactions.
- Used in studying enzyme-substrate interactions.
Medicine:
- Potential applications in drug discovery and development.
- Used in the identification of drug targets.
Industry:
- Utilized in the development of biochemical assays.
- Plays a role in the synthesis of complex organic molecules.
Wirkmechanismus
The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate
- tert-Butyl ethyl(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness:
- The presence of the diazirine ring in tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it particularly useful for photoaffinity labeling, a feature not commonly found in similar compounds.
- The combination of the hydroxyethyl group and the diazirine ring provides a unique balance of reactivity and solubility, enhancing its utility in various research applications.
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15) |
InChI-Schlüssel |
MLOPTIPGJTUQOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)

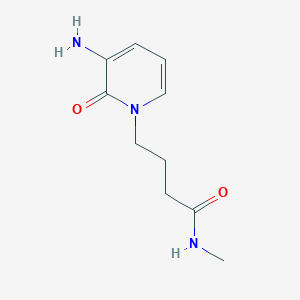
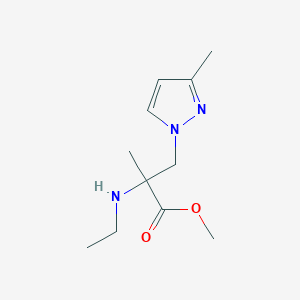
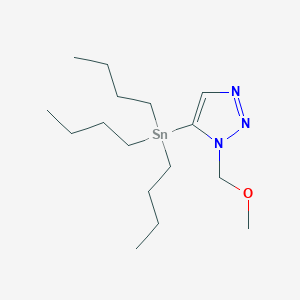
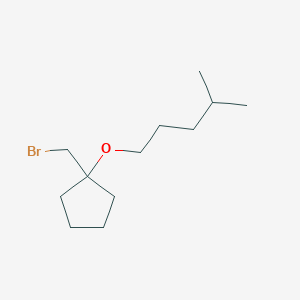
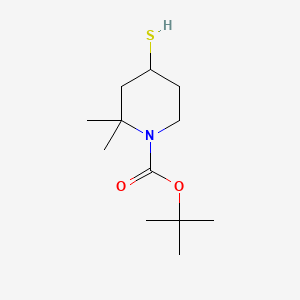

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

